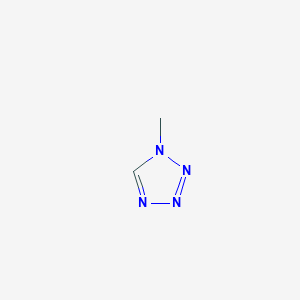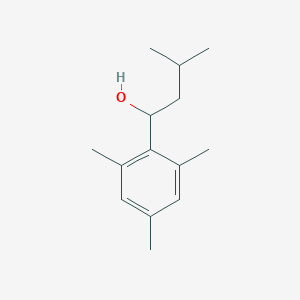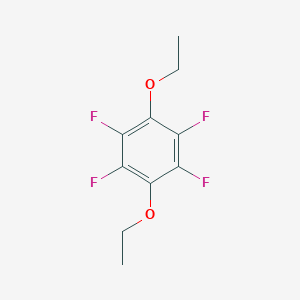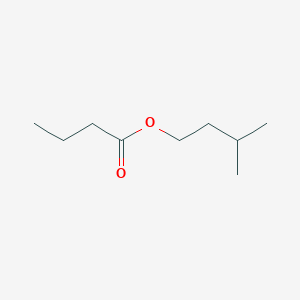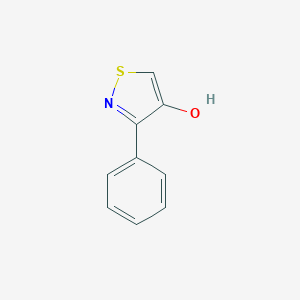
3-Phenylisothiazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylisothiazol-4-ol (PIT) is a heterocyclic compound that contains a sulfur and nitrogen atom in its five-membered ring structure. PIT has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
作用机制
The mechanism of action of 3-Phenylisothiazol-4-ol is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in various biological processes, such as DNA synthesis and cell division. 3-Phenylisothiazol-4-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
3-Phenylisothiazol-4-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 3-Phenylisothiazol-4-ol has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Phenylisothiazol-4-ol has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 3-Phenylisothiazol-4-ol in lab experiments is its ease of synthesis and high yield. 3-Phenylisothiazol-4-ol is also stable under various conditions, making it suitable for use in various biological assays. However, one limitation of using 3-Phenylisothiazol-4-ol is its potential toxicity, which may limit its use in certain applications.
未来方向
The potential applications of 3-Phenylisothiazol-4-ol are vast, and future research may focus on exploring its use in various fields such as material science and environmental chemistry. Additionally, further studies may be conducted to elucidate the mechanism of action of 3-Phenylisothiazol-4-ol and to optimize its biological activity. Finally, the development of new synthetic methods for 3-Phenylisothiazol-4-ol may also be explored to improve its yield and purity.
合成方法
The synthesis of 3-Phenylisothiazol-4-ol can be achieved by various methods, including the reaction of 2-aminophenol with sulfur and chloroacetyl chloride, followed by cyclization with potassium hydroxide. Another method involves the reaction of o-phenylenediamine with carbon disulfide and chloroacetic acid, followed by cyclization with sodium hydroxide. Both methods yield 3-Phenylisothiazol-4-ol in good yields and purity.
科学研究应用
3-Phenylisothiazol-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. 3-Phenylisothiazol-4-ol has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
CAS 编号 |
19389-31-2 |
|---|---|
产品名称 |
3-Phenylisothiazol-4-ol |
分子式 |
C9H7NOS |
分子量 |
177.22 g/mol |
IUPAC 名称 |
3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-6,11H |
InChI 键 |
MQCCNIYQKZKEDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC=C2O |
规范 SMILES |
C1=CC=C(C=C1)C2=NSC=C2O |
同义词 |
3-Phenylisothiazol-4-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



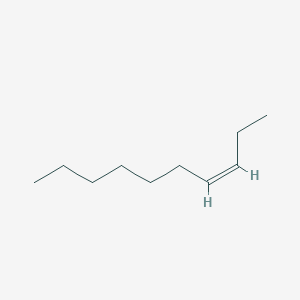
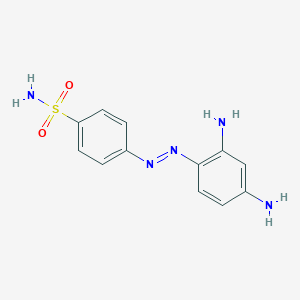
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
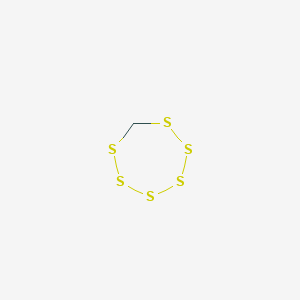
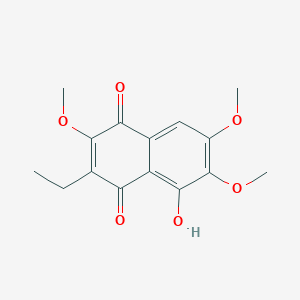
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
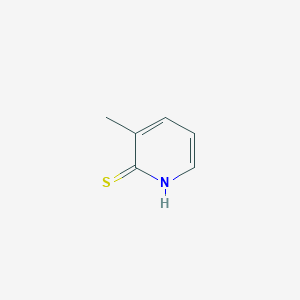
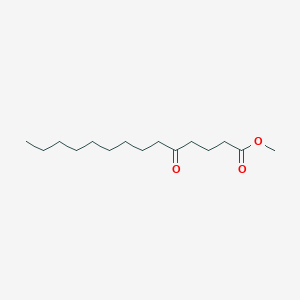
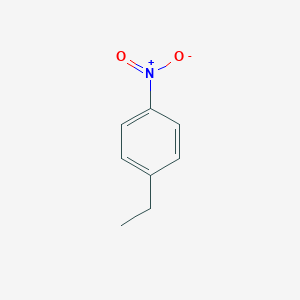
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
